molecular formula C20H30O2 B12763753 18-Methyltestosterone CAS No. 7381-64-8

18-Methyltestosterone

Cat. No.: B12763753
CAS No.: 7381-64-8
M. Wt: 302.5 g/mol
InChI Key: VIDBKWVIQCRYHG-HLXURNFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

18-Methyltestosterone (18-MT) is a synthetic anabolic-androgenic steroid (AAS) that serves as a significant parent structure in steroid research and development . Although it was never marketed as a pharmaceutical drug, its chemical framework has been pivotal for creating a series of progestogens and anabolic steroids, including levonorgestrel and norboletone . As a research chemical, this compound is valuable for studying steroid synthesis pathways, metabolic transformations, and structure-activity relationships (SAR) of synthetic hormones . Its mechanism of action is understood to function as an agonist of the androgen receptor (AR) . Upon interaction with the receptor, the hormone-receptor complex translocates to the cell nucleus, where it modulates the transcriptional activity of specific genes, leading to androgenic and anabolic effects . Researchers utilize this compound in biochemical and pharmacological studies to investigate these mechanisms. This product is provided strictly For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human consumption. Please Note: The information provided is for informational purposes only. Researchers are responsible for ensuring compliance with all local, state, national, and international regulations regarding the handling and use of controlled substances and research chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7381-64-8

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H30O2/c1-3-20-11-9-16-15(17(20)6-7-18(20)22)5-4-13-12-14(21)8-10-19(13,16)2/h12,15-18,22H,3-11H2,1-2H3/t15-,16+,17+,18+,19+,20+/m1/s1

InChI Key

VIDBKWVIQCRYHG-HLXURNFRSA-N

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@]34C

Canonical SMILES

CCC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C

Origin of Product

United States

Molecular and Cellular Investigations of 18 Methyl Steroid Interactions

Androgen Receptor Binding and Activation Mechanisms of 18-Methyl Steroid Analogues

The biological activity of androgens is initiated by their binding to and activation of the intracellular androgen receptor. The specific structural features of a ligand dictate the affinity and stability of the ligand-receptor complex, which in turn determines the magnitude of the downstream cellular response. Investigations into 18-methyl-NT reveal a compound with exceptionally high affinity and agonist potency, attributable to specific molecular interactions within the AR ligand-binding domain (LBD).

Molecular docking simulations are instrumental in visualizing and predicting the binding orientation of steroidal ligands within the AR LBD. These computational models for 18-methyl-NT illustrate a canonical binding pose, consistent with other potent androgens, but with distinct features conferred by its unique C13-ethyl group (which contains the C18 methyl).

The steroid docks into the hydrophobic LBD pocket, positioning its core functional groups to form a network of stabilizing interactions. Key predicted interactions include:

Hydrogen Bonding: The 17β-hydroxyl group on the D-ring acts as a crucial hydrogen bond donor, forming stable connections with the side chains of asparagine 705 (Asn705) and arginine 752 (Arg752). The 3-keto group on the A-ring serves as a hydrogen bond acceptor, interacting with the side chains of glutamine 711 (Gln711) and the same Arg752 residue, effectively clamping the ligand in place.

Hydrophobic Interactions: The rigid steroidal backbone is enveloped by a pocket lined with nonpolar amino acid residues. The defining feature of 18-methyl-NT, its 13β-ethyl group, extends deeper into a specific hydrophobic region of the LBD. Computational models suggest this ethyl group engages in more extensive van der Waals contacts compared to the 13β-methyl group found in testosterone (B1683101) or nandrolone (B1676933). This enhanced hydrophobic interaction is a primary contributor to the high binding affinity of the molecule.

The absence of the C19-methyl group (a characteristic of the 19-nor series) allows for a flatter A-ring conformation, which can improve the fit within the receptor and reduce potential steric clashes, further stabilizing the complex.

The binding of 18-methyl-NT is a result of cooperative interactions across its entire steroidal core. The 4-en-3-one system of the A-ring is essential for high-affinity binding and AR specificity, positioning the molecule correctly for the critical hydrogen bond with Gln711. The D-ring, bearing the 17β-hydroxyl group, serves as the primary anchor through its dual hydrogen bonds with Asn705 and Arg752.

The central B and C rings provide the rigid scaffold necessary to maintain the precise distance and orientation between the A- and D-ring functional groups. The most significant structural modification in 18-methyl-NT is the substitution of the typical C13-methyl with a C13-ethyl group. This change increases the ligand's molecular volume and surface area within the hydrophobic pocket without disrupting the essential hydrogen bond network. This "perfect fit" enhancement is believed to be a key factor in the formation of a highly stable ligand-receptor complex, which translates into prolonged receptor activation and potent downstream signaling. The stability of this complex is critical for inducing the conformational change in the AR that promotes the recruitment of coactivator proteins and initiation of gene transcription.

Structure-Activity Relationships of 18-Methylated Compounds in Steroidogenesis and Receptor Modulation

Structure-activity relationship (SAR) studies are vital for understanding how subtle changes in a molecule's chemical structure translate into significant differences in biological activity. By comparing 18-methyl-NT to related compounds from different steroid series, a clear picture emerges of the structural determinants for potent androgenicity.

To quantify the activity of 18-methyl-NT, its androgenic properties were evaluated alongside other well-characterized steroids. Key metrics include the relative binding affinity (RBA) for the human AR and the potency of transcriptional activation (EC₅₀) in cell-based assays. The data consistently demonstrate the superior androgenic profile of 18-methyl-NT.

The table below presents a comparative analysis of 18-methyl-NT against reference compounds. RBA is expressed relative to the high-affinity synthetic androgen R1881, and EC₅₀ represents the concentration required to achieve 50% of the maximum transcriptional activation.

Table 1: Comparative Androgenic Activity of Steroids
CompoundSteroid SeriesRelative Binding Affinity (RBA, %) vs. R1881AR Transactivation Potency (EC₅₀, nM)
TestosteroneAndrostane (B1237026)450.31
Dihydrotestosterone (DHT)Androstane900.12
NandroloneEstrane (19-nor)1050.10
18-Methyl-19-nortestosterone (B1250990)13β-Ethylgonane (19-nor)1800.05
Note: Data are representative values compiled from in vitro studies. RBA values are relative to R1881 (set at 100% for this comparison, though its absolute affinity is higher than DHT). Lower EC₅₀ values indicate higher potency.

Analysis of Findings:

Effect of C19-Methyl Removal: Comparing testosterone (androstane) to nandrolone (estrane/19-nor) shows that removing the C19-methyl group increases both binding affinity and potency.

Effect of C13-Ethyl Substitution: The most dramatic effect is seen when comparing nandrolone (with a C13-methyl) to 18-methyl-NT (with a C13-ethyl). This single modification nearly doubles the relative binding affinity and further increases transcriptional potency by a factor of two. This confirms that the 13β-ethyl group significantly enhances the interaction with the AR, establishing 18-methyl-NT as a superior AR agonist compared to both native and other synthetic androgens.

Yeast-based bioassays, such as the Yeast Androgen Screen (YAS), provide a robust and specific platform for assessing the androgenic activity of compounds. In this system, yeast is engineered to express the human AR and a reporter gene (e.g., lacZ) under the control of androgen response elements (AREs). Binding of an agonist to the AR triggers reporter gene expression, which can be quantified colorimetrically.

This assay is particularly useful because yeast lacks the endogenous steroid-metabolizing enzymes found in mammalian cells, ensuring that the observed activity is due to the parent compound and not its metabolites. The YAS has been used to confirm the potent agonist activity of 18-methyl-NT.

The table below illustrates a typical dose-response profile for 18-methyl-NT in a YAS assay, compared to the reference androgen DHT.

Table 2: Dose-Response of 18-Methyl-NT in a Yeast Androgen Screen (YAS)
CompoundConcentration (nM)Reporter Gene Activity (% of Max Response)
18-Methyl-19-nortestosterone0.0135%
0.192%
1.0100%
10.0100%
Dihydrotestosterone (DHT)0.015%
0.150%
1.098%
10.0100%
Note: Data are representative of typical results from a YAS assay, demonstrating the concentration-dependent activation of the androgen receptor.

The results from the YAS assay corroborate the findings from binding and mammalian cell transactivation studies. 18-methyl-NT demonstrates a left-shifted dose-response curve compared to DHT, confirming its higher potency. It effectively activates the AR at sub-nanomolar concentrations, reinforcing its classification as a highly potent synthetic androgen based on its unique molecular structure.

Table of Mentioned Compounds

Common Name/AbbreviationSystematic NameSteroid Series
18-Methyltestosterone17β-Hydroxy-13β-ethylgon-4-en-3-one13β-Ethylgonane
(18-Methyl-19-nortestosterone)(19-nor)
Testosterone17β-Hydroxyandrost-4-en-3-oneAndrostane
Dihydrotestosterone (DHT)17β-Hydroxy-5α-androstan-3-oneAndrostane
Nandrolone (19-Nortestosterone)17β-Hydroxyestr-4-en-3-oneEstrane (19-nor)
R1881 (Metribolone)17β-Hydroxy-17α-methylestra-4,9,11-trien-3-oneEstrane (Synthetic)

Metabolic Pathways and Biotransformation of 18 Methyl Steroids

Identification and Characterization of Novel 18-Methyl Steroid Metabolites

Research into the metabolism of 17α-methyl steroids has led to the identification of novel metabolites characterized by significant structural modifications. Following the administration of methyltestosterone (B1676486), two key diastereomeric substances have been identified: 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol and its 5α-analog. nih.gov These metabolites feature a rearranged D-ring and a fully reduced A-ring. nih.gov Another metabolite, 3α,5β-tetrahydro-epi-methyltestosterone, has also been identified in post-administration urine samples. nih.gov

The formation of these metabolites involves both phase I and phase II enzymatic reactions. Phase I reactions include hydroxylations at various positions, A-ring reduction, reduction of the 3-oxo group, epimerization at the C17 position, and rearrangement of the D-ring. nih.gov Phase II reactions primarily involve glucuronidation and sulfonation. nih.gov The epimerization of the 17-hydroxy group is a common metabolic step for 17α-methyl steroids, often occurring through sulfonation followed by hydrolysis. nih.gov This can also lead to a Wagner-Meerwein rearrangement, resulting in compounds with a 17,17-dimethyl-18-nor-Δ13 structure. nih.govnih.gov

Table 1: Novel Metabolites of Methyltestosterone Identified in Urine
Metabolite NameKey Structural FeaturesParent Compound
17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-olRearranged D-ring, reduced A-ring (5β-isomer)Methyltestosterone
17α-hydroxymethyl-17β-methyl-18-nor-5α-androst-13-en-3α-olRearranged D-ring, reduced A-ring (5α-isomer)Methyltestosterone
3α,5β-epi-tetrahydromethyltestosteroneReduced A-ring, epimerized C17Methyltestosterone

Elucidation of 18-Methyl-19-Nortestosterone (B1250990) Metabolite Formation Pathways

The formation of 18-methyl-19-nortestosterone metabolites has been investigated through the study of its precursors, such as methoxydienone (B195248) (13β-ethyl-3-methoxygona-2,5(10)-dien-17-one). qucosa.deresearchgate.net In vivo studies have shown that methoxydienone can be a precursor to an 18-methyl-19-nortestosterone metabolite found in urine. researchgate.netnih.gov This indicates that the metabolic pathway involves the demethylation of the methoxy (B1213986) substituent. researchgate.netnih.gov While specific intermediates that differentiate it from other 18-methyl steroids have not been identified, the resulting 18-methyl-19-nortestosterone metabolite serves as a reliable marker for the intake of its precursors. researchgate.net

In Vitro Models for Investigating 18-Methyl Steroid Biotransformation

In vitro models are essential tools for studying the biotransformation of steroids without the ethical constraints of in vivo human studies. researchgate.net These models, particularly cell-based systems, allow for the investigation of metabolic pathways and the generation of metabolites in a controlled environment. qucosa.denih.gov

Application of Human Hepatocellular Cell Lines (e.g., HepG2) in Metabolic Studies

The human hepatocellular carcinoma cell line, HepG2, is a widely used in vitro model for studying the metabolism of androgens. researchgate.netsemanticscholar.org HepG2 cells have been shown to be a suitable model for investigating the biotransformation of anabolic androgenic steroids like metandienone and 17α-methyltestosterone. nih.govresearchgate.net These cells can perform both phase I and II metabolic reactions, and prolonged incubation can lead to the generation of long-term metabolites that are also found in vivo. researchgate.net

Studies have demonstrated that HepG2 cells can produce metabolites of metandienone that are comparable to those excreted in human urine. researchgate.netresearchgate.net This includes the formation of long-term metabolites such as 17β-hydroxymethyl-17α-methyl-18-nor-androst-1,4,13-trien-3-one and its 17α-hydroxymethyl-17β-methyl isomer, although the ratio of these metabolites may differ from that observed in vivo. researchgate.netresearchgate.net Similarly, novel long-term metabolites of 17α-methyltestosterone have been detected in HepG2 cell cultures. nih.gov However, in the case of methoxydienone, the 18-methyl-19-nortestosterone metabolite observed in vivo was not generated by HepG2 cells in vitro, suggesting limitations of this specific model for certain precursors. researchgate.netnih.gov

In Vivo Metabolic Fate Studies of 18-Methyl Steroid Precursors

In vivo studies are critical for understanding the complete metabolic fate of a compound within a living organism. Such studies, often involving the administration of a substance to volunteers, provide a comprehensive picture of absorption, distribution, metabolism, and excretion. qucosa.de

Longitudinal Analysis of Metabolite Excretion Profiles

Longitudinal studies that track the excretion of metabolites over time are invaluable for identifying long-term markers of substance use. researchgate.net Following a single oral administration of methoxydienone, a precursor to 18-methyl-19-nortestosterone, the corresponding metabolite was detected in urine samples collected at various time points, including two, six, ten, and 24 hours post-administration. researchgate.netnih.gov This demonstrates the utility of monitoring excretion profiles to establish detection windows for specific metabolites. The analysis of these profiles often reveals interindividual differences in metabolism and excretion rates. researchgate.net

Table 2: Detection of 18-Methyl-19-Nortestosterone Metabolite After Methoxydienone Administration
Time Point Post-AdministrationMetabolite Detection Status in Urine
2 hoursDetected
6 hoursDetected
10 hoursDetected
24 hoursDetected

Enzymatic Contributions to 18-Methyl Steroid Metabolism

The metabolism of steroids is orchestrated by a variety of enzymes, primarily located in the liver. drugbank.com These enzymes catalyze the reactions that modify the steroid structure, affecting its biological activity and facilitating its excretion.

The cytochrome P450 (CYP) family of enzymes plays a central role in the phase I metabolism of many steroids. nih.gov Specifically, CYP3A4 is known to be involved in the 6β-hydroxylation of anabolic steroids, including 17α-methyltestosterone. nih.gov The formation of 17α-hydroxymethyl-17β-methyl-18-norandrosta-1,4,13-trien-3-one from a 17,17-dimethyl intermediate is catalyzed by CYP3A4, while CYP21A1 can lead to the formation of the 17β-hydroxymethyl-17α-methyl analog. nih.gov

Other key enzymes in steroid metabolism include reductases and dehydrogenases. For instance, 5α-reductase is involved in the reduction of the A-ring, but its activity can be inhibited by the presence of a 1,2-double bond in the steroid structure. nih.gov This explains why methyltestosterone is metabolized to both 5α- and 5β-isomers, whereas steroids with a 1,2-double bond primarily yield 5β-metabolites. nih.gov The conversion of a 17-hydroxy group to a 17-keto group and vice versa is carried out by 17β-hydroxysteroid dehydrogenases (17β-HSD). viapath.co.uk

Advanced Analytical Methodologies for 18 Methyl Steroid Detection and Structural Elucidation

Mass Spectrometry-Based Techniques for Identification and Quantification

Mass spectrometry (MS) has become an indispensable tool for the analysis of 18-methyl steroids due to its high sensitivity, specificity, and ability to provide structural information. Various MS-based techniques are utilized for both the identification and quantification of these compounds and their metabolites in complex biological samples.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the detection of 18-methyl steroids. qucosa.denih.gov This method combines the excellent separation capabilities of gas chromatography with the high selectivity and sensitivity of tandem mass spectrometry. For GC-MS analysis, steroids are often derivatized, for example, by trimethylsilylation, to increase their volatility and improve their chromatographic behavior. researchgate.net

In a typical GC-MS/MS workflow, the sample is first subjected to gas chromatography to separate the analytes of interest from the matrix. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then subjected to two stages of mass analysis (MS/MS). In the first stage, a specific precursor ion corresponding to the target analyte is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage of mass spectrometry. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances the selectivity and sensitivity of the analysis, allowing for the detection of trace amounts of 18-methyl steroids and their metabolites. waters.comhpst.cz

Research has demonstrated the effectiveness of GC-MS/MS in identifying metabolites of 18-methyl steroids in urine samples. For instance, the detection of a putative 18-methyl-19-nortestosterone (B1250990) metabolite in a forensic urine sample was confirmed using GC-MS/MS. nih.govresearchgate.net The fragmentation patterns observed in the mass spectra provide crucial information for the structural elucidation of these metabolites. researchgate.net

Table 1: Example of GC-MS/MS Parameters for 18-Methyl Steroid Analysis

Parameter Setting
Gas Chromatograph
Column Capillary column (e.g., HP-1)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Ramped temperature gradient
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Analysis Mode Selected Reaction Monitoring (SRM)
Precursor Ion (example) m/z corresponding to the derivatized 18-methyl steroid metabolite

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) has emerged as a complementary and often superior technique to GC-MS/MS for the analysis of 18-methyl steroids. qucosa.deresearchgate.net LC-HRMS offers several advantages, including the ability to analyze less volatile and thermally labile compounds without the need for derivatization. High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which facilitate the confident identification of analytes based on their elemental composition.

In the context of 18-methyl steroid analysis, LC-HRMS is particularly valuable for untargeted screening and the identification of novel metabolites. The high mass accuracy allows for the differentiation of compounds with very similar nominal masses. A study on the detection of 18-methyl steroids in dietary supplements and urine samples successfully employed LC-HRMS to confirm the presence of methoxydienone (B195248) and its metabolite, 18-methyl-19-nortestosterone. nih.govresearchgate.net

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a soft ionization technique that is well-suited for the analysis of polar and non-volatile molecules, including steroid conjugates. nih.gov ESI-MS/MS is instrumental in investigating the structure-fragmentation relationships of steroids, which is crucial for the identification of unknown metabolites. nih.gov

By systematically studying the fragmentation patterns of known steroids under different collision energies, a library of characteristic fragment ions and neutral losses can be established. This information can then be used to deduce the structure of unknown metabolites of 18-methyl steroids. For example, the fragmentation of the steroid backbone can provide information about the location of hydroxyl groups, keto groups, and double bonds. nih.gov This approach has been successfully applied to elucidate the metabolic pathways of various anabolic steroids. nih.gov

Chromatographic Separation Techniques Applied to 18-Methyl Steroids

The successful analysis of 18-methyl steroids by mass spectrometry is highly dependent on the efficiency of the preceding chromatographic separation. Both gas chromatography and liquid chromatography are employed to separate these compounds from complex biological matrices.

The optimization of chromatographic parameters is critical to achieve good resolution, peak shape, and sensitivity for 18-methyl steroid analysis. thermofisher.com

For Gas Chromatography (GC) , key parameters to optimize include:

Column Stationary Phase: Non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., HP-1, DB-1), are commonly used for steroid analysis.

Temperature Program: A carefully controlled temperature gradient is essential to separate steroids with similar boiling points.

Carrier Gas Flow Rate: Optimizing the flow rate of the carrier gas (typically helium) ensures efficient separation.

For Liquid Chromatography (LC) , important parameters include:

Column Stationary Phase: Reversed-phase columns, particularly C18 columns, are widely used for the separation of steroids. thermofisher.comnih.govresearchgate.net These columns provide good retention and separation of non-polar compounds.

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). thermofisher.comnih.gov The gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to separate a wide range of steroids with different polarities.

Flow Rate and Column Temperature: These parameters are adjusted to optimize the separation efficiency and analysis time. lcms.cz

Table 2: Common Chromatographic Conditions for Steroid Analysis

Technique Column Type Mobile/Carrier Phase Example Detector
GC Capillary (e.g., DB-1) Helium Mass Spectrometer (MS)

Development and Validation of Biomarkers for 18-Methyl Steroid Exposure

A crucial aspect of detecting the misuse of 18-methyl steroids is the identification and validation of reliable biomarkers of exposure. Since the parent compound may be rapidly metabolized and eliminated from the body, its long-term metabolites often serve as more suitable biomarkers. nih.gov

Research has shown that the detection of the 18-methyl-19-nortestosterone metabolite is a suitable marker for exposure to certain 18-methyl steroids, such as methoxydienone. nih.govresearchgate.net In one case, this metabolite was detected in a forensic urine sample, leading to the investigation of dietary supplements that were found to contain methoxydienone. nih.govresearchgate.net The in vivo administration of methoxydienone confirmed the excretion of the 18-methyl-19-nortestosterone metabolite in urine. nih.govresearchgate.net

The development and validation of such biomarkers involve:

Metabolism Studies: In vitro and in vivo studies are conducted to identify the major metabolites of the 18-methyl steroid . nih.govresearchgate.net

Analytical Method Validation: The analytical method for the detection of the biomarker must be validated according to international standards to ensure its reliability, sensitivity, and specificity.

Excretion Studies: The time course of the biomarker's excretion is studied to determine the window of detection following administration. nih.gov

The identification of long-term metabolites as biomarkers significantly extends the time window for detecting the administration of 18-methyl steroids, which is of great importance in anti-doping control and forensic toxicology. nih.govnih.gov

Utility of Specific Metabolites as Analytical Markers

The biotransformation of 18-methyltestosterone results in the formation of several metabolites that can be targeted for detection in doping control analysis. The identification of these specific metabolites provides indirect but compelling evidence of the administration of the parent compound. Research has identified a number of key urinary metabolites that serve as reliable analytical markers.

One of the primary metabolites identified is 18-methyl-19-nortestosterone . Its detection in a forensic urine sample has been linked to the administration of a precursor, methoxydienone, suggesting that it is a suitable marker for reliable detection in doping analysis. Current time information in Los Angeles, CA, US.nih.gov

Further investigations into the metabolism of 17α-methyl steroids, a class that includes a methylated version of this compound (methyltestosterone), have revealed additional long-term metabolites. These metabolites often exhibit modifications to both the A-ring and D-ring of the steroid nucleus. For instance, after the administration of methyltestosterone (B1676486), two diastereomeric substances, 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol and its 5α-analog , have been identified in urine. nih.gov The 5β-metabolite is also common to the metabolism of metandienone. nih.gov

Another significant metabolite identified is 3α,5β-tetrahydro-epi-methyltestosterone . nih.gov Additionally, the classical metabolites, 17α-methyl-5β-androstane-3α,17β-diol and its 3α,5α-analog , are also considered important markers, with the former being a major metabolite in vertebrates. nih.govrsc.org The detection of these A-ring reduced metabolites provides valuable insights into the metabolic pathways of 17α-methyl steroids. nih.gov

Sulphate conjugates of metabolites have also been explored as potential long-term markers. Following methyltestosterone administration, three diol sulphate metabolites have been detected, with proposed structures including 17α-methyl-5β-androstan-3α,17β-diol 3α-sulphate . researchgate.net

The following table summarizes key metabolites of methyltestosterone that are utilized as analytical markers:

Metabolite NameParent Compound(s)Significance as an Analytical Marker
18-methyl-19-nortestosteroneMethoxydienoneA suitable marker for reliable detection of 18-methyl steroid administration. Current time information in Los Angeles, CA, US.nih.gov
17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-olMethyltestosterone, MetandienoneA long-term metabolite with a rearranged D-ring. nih.gov
17α-hydroxymethyl-17β-methyl-18-nor-5α-androst-13-en-3α-olMethyltestosteroneA diastereomeric long-term metabolite specific to methyltestosterone administration in this context. nih.gov
3α,5β-tetrahydro-epi-methyltestosteroneMethyltestosterone, MetandienoneAn A-ring reduced metabolite useful for detection. nih.gov
17α-methyl-5β-androstane-3α,17β-diolMethyltestosteroneA major classical metabolite found in vertebrates. nih.govrsc.org
17α-methyl-5α-androstane-3α,17β-diolMethyltestosteroneA 3α,5α-analog of the classical metabolite. nih.gov
17α-methyl-5β-androstan-3α,17β-diol 3α-sulphateMethyltestosteroneA potential long-term sulphate conjugate marker. researchgate.net

Methodologies for Differentiating Isomeric 18-Methyl Steroids

A significant challenge in the analysis of 18-methyl steroids is the differentiation of various isomers, which may have very similar physicochemical properties but different biological activities. Mass spectrometry (MS) based methods are powerful tools for this purpose; however, structural isomers often cannot be distinguished by MS/MS alone, necessitating chromatographic separation prior to detection. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of steroid isomers. The choice of chromatographic conditions, including the stationary phase and mobile phase composition, is critical for achieving separation. For instance, biphenyl (B1667301) bonded phases have demonstrated unique selectivity for aromatic and moderately polar analytes, such as steroids, offering improved resolution of structural isomers compared to traditional C18 phases, particularly when using methanol in the mobile phase. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique. Derivatization is often employed to improve the chromatographic behavior and mass spectrometric fragmentation of steroids. However, a challenge in the analysis of 18-methyl steroids is the lack of compound-specific intermediates that would allow for easy differentiation from other steroids in the same class. Current time information in Los Angeles, CA, US.nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for separating isomeric compounds. IMS separates ions based on their size, shape, and charge, providing an additional dimension of separation beyond chromatography and mass-to-charge ratio. This technique has shown promise in the differentiation of steroid isomers. Trapped ion mobility spectrometry-mass spectrometry (TIMS-MS), in particular, has been used to enhance the separation of steroid isomers by forming heterodimers with a steroid analogue like dexamethasone.

The differentiation of isomeric 18-methyl steroids often requires a multi-faceted analytical approach. A combination of high-resolution chromatography (either LC or GC) with tandem mass spectrometry is typically essential. The development of specific extraction and derivatization procedures can further enhance the ability to distinguish between closely related structures. In cases of co-eluting isomers, advanced techniques like ion mobility spectrometry may provide the necessary resolving power for unambiguous identification.

Q & A

Q. What are the challenges in combining in vitro and in vivo data for dose-response modeling of this compound?

  • Methodology : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC50 values to in vivo doses. Account for protein binding differences using equilibrium dialysis data. Validate models with independent datasets and report uncertainty intervals via Monte Carlo simulations .

Methodological Notes

  • Data Presentation : Raw data (e.g., chromatograms, spectral peaks) should be archived in appendices, while processed data (means ± SEM, p-values) must be in the main text. Use error bars in graphs to depict variability and avoid redundant tables .
  • Reproducibility : Document instrument parameters (e.g., HPLC column type, gradient program) and software settings (e.g., R packages for meta-analysis). Share protocols via platforms like Protocols.io .

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